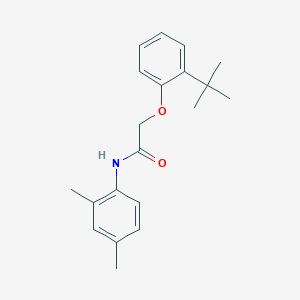

2-(2-tert-butylphenoxy)-N-(2,4-dimethylphenyl)acetamide

Beschreibung

2-(2-tert-butylphenoxy)-N-(2,4-dimethylphenyl)acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups

Eigenschaften

Molekularformel |

C20H25NO2 |

|---|---|

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

2-(2-tert-butylphenoxy)-N-(2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C20H25NO2/c1-14-10-11-17(15(2)12-14)21-19(22)13-23-18-9-7-6-8-16(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |

InChI-Schlüssel |

IKGKISGKHPFQPY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(2-tert-Butylphenoxy)-N-(2,4-Dimethylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Phenoxygruppe kann oxidiert werden, um Chinone zu bilden.

Reduktion: Die Acetamidgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Elektrophile Substitutionsreaktionen können Reagenzien wie Halogene oder Nitriermittel unter sauren Bedingungen beinhalten.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Amine und andere reduzierte Derivate.

Substitution: Halogenierte oder nitrierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

2-(2-tert-Butylphenoxy)-N-(2,4-Dimethylphenyl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Entwicklung neuer Medikamente.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-tert-Butylphenoxy)-N-(2,4-Dimethylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören oder essentielle Enzyme zu hemmen. In der Krebsforschung kann es seine Wirkungen durch Induktion von Apoptose oder Hemmung der Zellproliferation durch spezifische Signalwege ausüben.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-tert-butylphenoxy)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(2-tert-butylphenoxy)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-tert-Butylphenol: Teilt die tert-Butylphenoxygruppe, aber es fehlt die Acetamid-Funktionalität.

2,4-Dimethylphenylacetamid: Enthält die Acetamidgruppe, aber es fehlt die tert-Butylphenoxygruppe.

Einzigartigkeit

2-(2-tert-Butylphenoxy)-N-(2,4-Dimethylphenyl)acetamid ist aufgrund der Kombination von sowohl tert-Butylphenoxy- als auch Acetamid-Gruppen in seiner Struktur einzigartig. Diese einzigartige Kombination verleiht ihm unterschiedliche chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.